molecular formula C19H15ClN2O5S B11596481 3-{[(2E,5Z)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

3-{[(2E,5Z)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Cat. No.: B11596481
M. Wt: 418.9 g/mol
InChI Key: SGPBBDUPVGAAGI-XEAYVHJQSA-N
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Description

3-({5-[(Z)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOIC ACID is a complex organic compound with a unique structure that includes a thiazole ring, a benzoic acid moiety, and various functional groups such as hydroxyl, methoxy, and chloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({5-[(Z)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the benzoic acid moiety, and the functionalization of the aromatic ring with chloro, hydroxyl, and methoxy groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in laboratory settings but optimized for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-({5-[(Z)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

3-({5-[(Z)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-({5-[(Z)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the thiazole ring may interact with metal ions in enzyme active sites, while the aromatic rings can participate in π-π interactions with other aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-hydroxybenzoic acid: Shares the chloro and hydroxyl groups but lacks the thiazole ring and methoxy group.

    4-Hydroxy-3-methoxybenzoic acid: Contains the hydroxyl and methoxy groups but lacks the chloro group and thiazole ring.

    2-Amino-3-methylbenzoic acid: Has the amino and methyl groups but lacks the chloro, hydroxyl, and methoxy groups.

Uniqueness

3-({5-[(Z)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOIC ACID is unique due to its combination of functional groups and the presence of the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H15ClN2O5S

Molecular Weight

418.9 g/mol

IUPAC Name

3-[[(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C19H15ClN2O5S/c1-22-17(24)15(8-10-6-13(20)16(23)14(7-10)27-2)28-19(22)21-12-5-3-4-11(9-12)18(25)26/h3-9,23H,1-2H3,(H,25,26)/b15-8-,21-19?

InChI Key

SGPBBDUPVGAAGI-XEAYVHJQSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)O)OC)/SC1=NC3=CC=CC(=C3)C(=O)O

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)O)OC)SC1=NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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